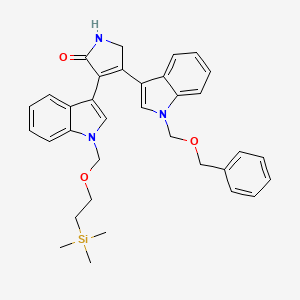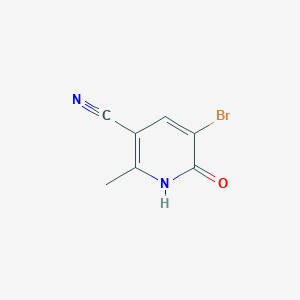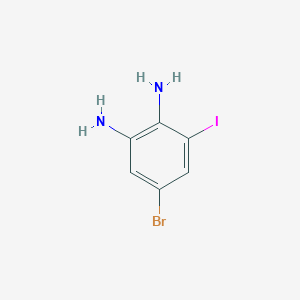
5-Bromo-3-yodobenceno-1,2-diamina
Descripción general
Descripción
5-Bromo-3-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6BrIN2. It is characterized by a benzene ring substituted with bromine and iodine atoms at the 5th and 3rd positions, respectively, and two amine groups at the 1st and 2nd positions
Aplicaciones Científicas De Investigación
5-Bromo-3-iodobenzene-1,2-diamine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Employed in the manufacture of dyes, pigments, and other chemical products.
Safety and Hazards
While specific safety and hazard information for 5-Bromo-3-iodobenzene-1,2-diamine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Relevant Papers The relevant papers retrieved include a study on the synthesis and high-throughput characterization of structural analogues of molecular glassformers . Another paper discusses the crystal structure of a related compound .
Mecanismo De Acción
- 5-Bromo-3-iodobenzene-1,2-diamine likely undergoes electrophilic aromatic substitution reactions due to its aromatic nature. Let’s explore the mechanism:
Mode of Action
Análisis Bioquímico
Biochemical Properties
5-Bromo-3-iodobenzene-1,2-diamine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes involved in aromatic substitution reactions, such as those catalyzing electrophilic aromatic substitution . The nature of these interactions often involves the formation of sigma-bonds with the benzene ring, generating positively charged intermediates that facilitate further biochemical transformations .
Cellular Effects
The effects of 5-Bromo-3-iodobenzene-1,2-diamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the stability and degradation of certain proteins, thereby altering gene expression patterns and metabolic flux . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Bromo-3-iodobenzene-1,2-diamine exerts its effects through specific binding interactions with biomolecules. These interactions often involve enzyme inhibition or activation, leading to changes in gene expression and cellular function . The compound’s ability to form stable intermediates with enzymes and other proteins is a key aspect of its molecular mechanism . This stability allows for precise modulation of biochemical pathways, making it a valuable tool in research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-iodobenzene-1,2-diamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to altered biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-iodobenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
5-Bromo-3-iodobenzene-1,2-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in aromatic substitution reactions is particularly noteworthy, as it can modulate the activity of enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, 5-Bromo-3-iodobenzene-1,2-diamine is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall biochemical activity . The compound’s ability to bind to specific proteins allows for targeted distribution within cellular compartments, enhancing its efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-Bromo-3-iodobenzene-1,2-diamine is a critical factor in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodobenzene-1,2-diamine typically involves multi-step organic reactions. One common method is the diazotization of 5-bromo-3-iodoaniline followed by reduction. The reaction conditions include the use of nitrous acid and hydrochloric acid for diazotization, and a reducing agent such as stannous chloride for the reduction step.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions and reagent addition can optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-3-iodobenzene-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or amides.
Substitution: Generation of alkylated derivatives.
Comparación Con Compuestos Similares
5-Bromo-3-iodobenzene-1,2-diamine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. Similar compounds include:
5-Bromobenzene-1,3-diamine: Similar structure but lacks the iodine atom.
5-Bromo-3-methylbenzene-1,2-diamine: Similar structure but has a methyl group instead of iodine.
5-Bromo-3-iodobenzene-1,2-diol: Similar structure but has hydroxyl groups instead of amine groups.
Propiedades
IUPAC Name |
5-bromo-3-iodobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEUKMVOMFSTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


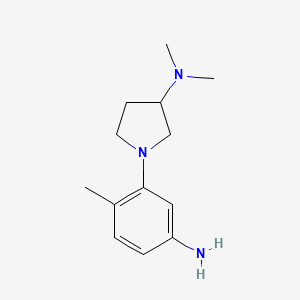
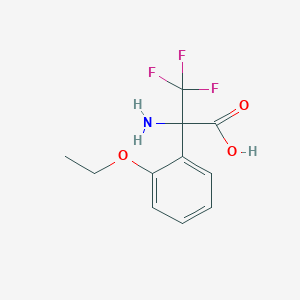
amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)
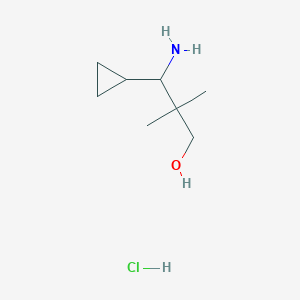

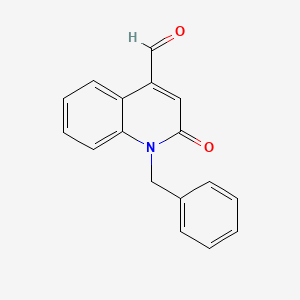

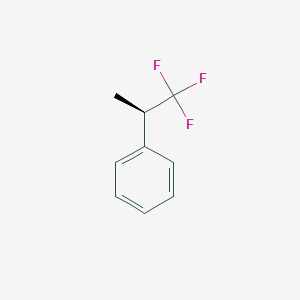
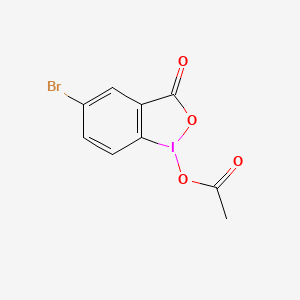
![Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium](/img/structure/B1529472.png)
